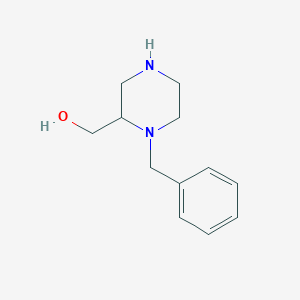

(1-Benzylpiperazin-2-yl)methanol

Description

Propriétés

IUPAC Name |

(1-benzylpiperazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIULIYROIRMPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599661 | |

| Record name | (1-Benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476493-27-3 | |

| Record name | (1-Benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzylpiperazin 2 Yl Methanol

Classical Synthetic Approaches

Classical methods for synthesizing piperazine (B1678402) derivatives remain fundamental in organic chemistry. These strategies typically involve the formation of the heterocyclic ring system and the subsequent or concurrent functionalization of its nitrogen atoms and carbon backbone.

The construction of the piperazine ring is a critical step that can be achieved through various catalytic processes, broadly categorized as intermolecular and intramolecular cyclization reactions. researchgate.net The synthesis of carbon-substituted piperazines, such as those bearing a hydroxymethyl group, often relies on the cyclization of appropriately substituted linear diamine precursors. nih.gov

Condensation reactions represent a primary route for assembling the piperazine skeleton. These methods involve the reaction of two or more molecules to form the six-membered ring, often with the elimination of a small molecule like water or ammonia. A prevalent strategy is the catalytic cyclocondensation of an ethylenediamine (B42938) (EDA) derivative with ethylene (B1197577) glycol (EG) or the cyclodeamination of diethylenetriamine (B155796) (DETA). researchgate.net For substituted piperazines, appropriately modified precursors are required. For instance, a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes can furnish 2-substituted piperazines under mild conditions. organic-chemistry.org

Another approach involves the reaction of carbonyl and amine condensation partners, where organic photoredox catalysis can facilitate a direct substrate oxidation followed by a 6-endo-trig radical cyclization with an in-situ generated imine to yield the piperazine product. organic-chemistry.org

Table 1: Examples of Condensation Reactions in Piperazine Synthesis

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylenediamine (EDA) & Ethylene Glycol (EG) | Raney Cu catalyst, H₂ atmosphere | Piperazine | 70% | researchgate.net |

| Diethylenetriamine (DETA) | Not specified | Piperazine | Not specified | researchgate.net |

Intramolecular cyclization offers a powerful method for forming the piperazine ring, particularly for creating substituted derivatives with high stereochemical control. These strategies involve a pre-formed linear precursor containing two nitrogen atoms separated by an ethylene bridge, which is then induced to cyclize.

One such strategy is the reductive cyclization of dioximes. This process involves the catalytic hydrogenolysis of a dioxime to a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation yields the final piperazine product. nih.gov The use of a Boc protecting group during hydrogenation has been shown to be advantageous for product yield and ease of isolation. nih.gov

Other intramolecular approaches include:

Wacker-type aerobic oxidative cyclization: A base-free palladium catalyst can be used to cyclize alkenes containing amino groups to form various nitrogen heterocycles, including piperazines. organic-chemistry.org

Aza-Michael cyclization: This method can be performed in the presence of a chiral phase transfer catalyst to achieve asymmetric synthesis. mdpi.com

Mn(OAc)₃ mediated radical cyclization: Oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine precursors with 1,3-dicarbonyl compounds can produce complex piperazine-containing structures. nih.gov

A specific route to chiral (piperazin-2-yl)methanol derivatives starts from the amino acid (S)-serine. researchgate.net The key step involves reacting a chloroacetamide derivative with various primary amines, which yields diastereomeric bicyclic piperazinediones. researchgate.net This method integrates the formation of the piperazine ring with the establishment of the desired stereochemistry at the C2 position, which already bears the precursor to the hydroxymethyl group.

The benzyl (B1604629) group is frequently used in piperazine synthesis, often serving as a protecting group for one of the nitrogen atoms due to its facile removal via hydrogenolysis. orgsyn.org This allows for the selective functionalization of the second nitrogen atom before the benzyl group is cleaved to yield a monosubstituted piperazine. orgsyn.orgnih.gov

The most direct method for introducing a benzyl group onto a piperazine nitrogen is through nucleophilic substitution with a benzyl halide, typically benzyl chloride or benzyl bromide. mdpi.comdesigner-drug.com The reaction involves the secondary amine of the piperazine ring acting as a nucleophile, attacking the benzyl halide in an SN2 mechanism. This reaction is commonly performed in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the amine and enhance its nucleophilicity.

A well-established procedure involves reacting piperazine (often as a mixture of the free base and the dihydrochloride (B599025) salt) with benzyl chloride in ethanol (B145695) at an elevated temperature (e.g., 65°C). orgsyn.orgdesigner-drug.com This method is designed to favor the formation of the mono-benzylated product, 1-benzylpiperazine (B3395278). orgsyn.org

Table 2: Typical Conditions for N-Benzylation of Piperazine

| Piperazine Source | Benzylating Agent | Solvent | Base/Catalyst | Temperature | Yield (1-Benzylpiperazine) | Reference |

|---|---|---|---|---|---|---|

| Piperazine hexahydrate & Piperazine dihydrochloride | Benzyl chloride | Ethanol | None specified | 65°C | 65-75% | orgsyn.orgdesigner-drug.com |

| Piperazine or substituted piperazine | Benzyl bromide or chloride | Acetonitrile or Dichloromethane | K₂CO₃ or NaOH | Room Temp to Reflux | 46-88% |

Achieving selective mono-N-alkylation of piperazine is a common challenge due to the competing formation of the 1,4-disubstituted product. nih.gov Several strategies have been developed to enhance the yield of the desired mono-substituted derivative.

One effective method involves the use of a proton as a simple protecting group. By creating the piperazine-1-ium cation in situ (e.g., as piperazine monohydrochloride), one nitrogen atom is effectively blocked, directing the alkylation to the free secondary amine. semanticscholar.org This approach avoids the multi-step processes of introducing and removing traditional protecting groups like Boc (tert-butyloxycarbonyl). nih.govsemanticscholar.org A procedure described in Organic Syntheses cleverly uses an equilibrium mixture of piperazine and its dihydrochloride to control the concentration of the free base, thereby minimizing the formation of 1,4-dibenzylpiperazine. orgsyn.org

Another strategy is to use a large excess of piperazine relative to the benzylating agent, which statistically favors mono-alkylation. However, this approach can be inefficient in terms of atom economy and requires separation of the product from the excess starting material. nih.gov The use of protecting groups, such as Boc or acyl groups, remains a widely used, albeit multi-step, approach for achieving high selectivity in the synthesis of unsymmetrically substituted piperazines. nih.govsemanticscholar.org

Formation of the Methanol (B129727) Side Chain

The introduction of the hydroxymethyl group at the C-2 position of the piperazine ring is a critical transformation, often accomplished in the final stages of the synthetic sequence. This is typically achieved by the chemical reduction of a corresponding carbonyl precursor, such as an ester or a ketone.

A common and effective strategy for creating the methanol side chain involves the reduction of a methyl or ethyl ester group located at the C-2 position of the piperazine ring. This transformation requires potent reducing agents capable of converting the ester functionality directly to a primary alcohol.

Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for this purpose. In a typical procedure, the ester precursor, such as a methyl 2-(1-benzylpiperazine-2-carboxylate), is treated with LiAlH₄ in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, where the hydride anion attacks the electrophilic carbonyl carbon of the ester. This is followed by a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol upon aqueous workup. This method is highly efficient, though it requires careful handling due to the high reactivity of LiAlH₄.

Alternatively, sodium borohydride (B1222165) (NaBH₄) in combination with a protic solvent like methanol can be used. nih.gov While NaBH₄ alone is generally considered too mild to reduce esters, its reactivity is enhanced in the presence of methanol, enabling the conversion of aromatic and other esters to their corresponding alcohols in good to excellent yields. nih.gov This system offers a safer and more convenient alternative to LiAlH₄. nih.gov For instance, a procedure might involve refluxing the ester precursor with NaBH₄ in THF with the addition of methanol, leading to the desired (1-Benzylpiperazin-2-yl)methanol after 15-60 minutes. nih.gov

| Reagent System | Typical Conditions | Yield | Reference |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF), 0 °C to room temp. | High | nih.gov |

| Sodium borohydride-Methanol (NaBH₄-MeOH) | Refluxing Tetrahydrofuran (THF) | Good to Excellent (63-100%) | nih.gov |

Achieving the desired stereochemistry in the final product often depends on the stereoselective reduction of a ketone intermediate, such as a 1-benzylpiperazin-2-one (B112824) derivative. The orientation of the resulting hydroxyl group is determined by the trajectory of the hydride attack on the prochiral ketone.

Specific reducing agents and conditions can impart a high degree of stereochemical control. The use of lithium borohydride (LiBH₄) has been shown to stereoselectively reduce ketone intermediates to form the desired alcohol. google.com This selectivity arises from the coordination of the lithium cation with carbonyl oxygen and potentially other heteroatoms in the substrate, which directs the hydride delivery from the less sterically hindered face of the molecule. google.com

Another powerful technique involves the use of sodium borohydride in conjunction with a Lewis acidic metal chloride, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). rsc.org These additives act as chelating agents, forming a more rigid cyclic transition state with the substrate. This increased structural rigidity enhances the facial bias of the carbonyl group, leading to a highly selective hydride attack and the formation of a single predominant diastereomer of the alcohol. rsc.org The choice of the metal countercation can significantly influence the stereochemical outcome due to differences in size and chelation ability. rsc.org

| Technique | Key Feature | Outcome | Reference |

| LiBH₄ Reduction | Mild and selective reagent | High stereoselectivity in alcohol formation | google.com |

| NaBH₄ with Metal Chlorides (e.g., ZnCl₂) | Chelation effect creates a rigid transition state | Enhanced stereochemical control, often yielding a single diastereomer | rsc.org |

Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is of paramount importance for its application in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. nih.gov Asymmetric synthesis strategies are employed to produce a single desired enantiomer, avoiding the need for chiral resolution of a racemic mixture. nih.gov

A highly effective strategy for asymmetric synthesis is the chiral pool approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govrsc.org Naturally occurring α-amino acids are ideal chiral precursors for the synthesis of complex chiral molecules like substituted piperazines. researchgate.net

The proteinogenic amino acid (S)-serine is a well-established chiral precursor for the synthesis of chiral, non-racemic (piperazin-2-yl)methanol derivatives. The inherent stereocenter and the hydroxymethyl side chain of (S)-serine provide the necessary structural and stereochemical foundation for the target molecule.

A novel and efficient synthesis starts with (S)-serine to produce 4-substituted-(1-benzylpiperazin-2-yl)methanols in a three-step process. A key step in many syntheses involves the reaction of a chloroacetamide derivative, prepared from the amino acid, with various primary amines. This reaction leads to the formation of diastereomeric bicyclic piperazinediones. Subsequent reduction of the amide functionalities within the piperazinedione ring, typically using a strong reducing agent like borane (B79455) (BH₃) or LiAlH₄, yields the final piperazine ring system while preserving the chiral center and forming the desired methanol side chain. researchgate.net This approach ensures that the stereochemistry at the C-2 position is directly inherited from the starting (S)-serine.

While less specifically documented for this exact target, a chiral synthesis starting from L-asparagine is chemically feasible and follows the general principles of utilizing amino acids as chiral precursors. researchgate.net L-asparagine possesses a defined stereocenter and a carboxamide side chain that can be chemically manipulated.

A plausible synthetic route would begin with the protection of the α-amino group of L-asparagine. The two carboxyl-related functionalities—the α-carboxyl group and the side-chain amide—would then be reduced to hydroxyl and amino groups, respectively. This would form a key chiral diamino alcohol intermediate. Cyclization of this intermediate, for instance, through reaction with a suitable two-carbon electrophile followed by N-benzylation, would construct the piperazine ring. The final step would involve the selective reduction of the remaining carbonyl group to yield the chiral this compound, with the stereochemistry dictated by the starting L-asparagine. This general strategy of converting amino acids to chiral 1,2-diamines, which are then annulated to form piperazines, is a recognized method for building such heterocyclic systems. google.com

Enantioselective Catalysis in Piperazine Derivative Synthesis

The production of single-enantiomer piperazine derivatives is of paramount importance, as the stereochemistry often dictates biological activity. Enantioselective catalysis offers a powerful tool to achieve this goal, moving beyond classical resolution techniques to more direct and efficient asymmetric syntheses.

One notable strategy involves the asymmetric lithiation-substitution of an N-Boc protected piperazine. This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with sec-butyllithium (B1581126) (s-BuLi) to deprotonate the α-carbon stereoselectively. The resulting enantiomerically enriched lithiated intermediate can then be trapped with an electrophile to yield the desired α-substituted piperazine as a single stereoisomer. researchgate.net A detailed mechanistic study highlighted that the yield and enantioselectivity of this transformation are surprisingly dependent on the nature of both the electrophile and the distal N-substituent on the piperazine ring. researchgate.net

Biocatalysis presents another highly effective approach for achieving enantioselectivity. Enzymes, operating under mild conditions, can offer exceptional levels of regio-, chemo-, and stereoselectivity. nih.gov A key example is the chiral resolution of racemic piperazine-2-carboxamide (B1304950) using a semipurified aminopeptidase (B13392206) from Aspergillus oryzae (LAP2). acs.orgbiosynth.com This enzymatic hydrolysis selectively converts one enantiomer of the amide to the corresponding carboxylic acid, allowing for the separation and isolation of the enantiopure (S)-piperazine-2-carboxylic acid. acs.orgbiosynth.com This biocatalytic transformation is typically performed in water, highlighting its environmental advantages. acs.org

Photoredox catalysis, often in combination with chiral catalysts, is also an emerging field for the enantioselective functionalization of piperazines. These methods leverage light energy to generate radical intermediates that can participate in asymmetric bond-forming reactions. mdpi.com

Diastereoselective Synthesis of Substituted Piperazines

Controlling diastereoselectivity is crucial when multiple stereocenters are present or created during the synthesis of substituted piperazines. Several modern catalytic methods have been developed to produce specific diastereomers with high fidelity.

A straightforward and highly diastereoselective method for synthesizing C-substituted piperazines involves an iridium-catalyzed head-to-head coupling of readily available imines. nih.govacs.org This atom-economical [3+3]-cycloaddition process utilizes a bench-stable iridium catalyst, [IrCl(cod)(PPh₃)], to produce a single, previously unreported diastereoisomer in high yields under mild conditions. nih.gov This method avoids the multi-step sequences and protecting group manipulations often required in traditional syntheses. nih.gov

Another effective technique is the manganese-mediated reductive cyclization of imines, which provides a simple and effective route to trans-aryl-substituted piperazines using manganese(0) and a Brønsted acid. nih.gov For the synthesis of 2,6-disubstituted piperazines, a highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis. organic-chemistry.org The substrates for this cyclization are prepared from amino acids via the nucleophilic displacement of cyclic sulfamidates. organic-chemistry.org

Visible-light-promoted reactions have also been employed for diastereoselective synthesis. For instance, a photocatalyzed epimerization of morpholines and piperazines can convert them to their more stable isomers via a reversible hydrogen atom transfer (HAT) mechanism. researchgate.net

Below is a table summarizing key findings in diastereoselective synthesis.

| Method | Catalyst/Reagent | Key Feature | Outcome |

| Iridium-Catalyzed Cycloaddition | [IrCl(cod)(PPh₃)] | Head-to-head coupling of imines | High yields of a single diastereomer. nih.gov |

| Manganese-Mediated Cyclization | Manganese(0), Brønsted Acid | Reductive cyclization of imines | Selective formation of trans diastereoisomers. nih.gov |

| Intramolecular Hydroamination | - | Modular synthesis from amino acids | Highly diastereoselective route to 2,6-disubstituted piperazines. organic-chemistry.org |

Novel and Sustainable Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing novel and sustainable methods that offer improvements in efficiency, safety, and environmental impact over traditional approaches.

Microwave-Assisted Synthesis of Piperazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technology has been successfully applied to the synthesis of various piperazine derivatives, including monosubstituted piperazines and more complex structures. nih.gov The use of microwave irradiation can significantly reduce reaction times from several hours to just a few minutes. nih.govresearchgate.net For example, a comparative study on the synthesis of 1,3,5-triazine (B166579) substituted piperazines showed that the microwave method increased yields and reduced reaction times by 90-95%. nih.gov Similarly, the synthesis of 2,5-piperazinediones under microwave irradiation was accomplished in 2-8 minutes, compared to 2-4.5 hours with conventional heating, often with improved yields. researchgate.net

The table below compares conventional and microwave-assisted synthesis for piperazine derivatives.

| Derivative Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage |

| 1,3,5-Triazinyl Piperazines | Several Hours | Minutes | 90-95% reduction in reaction time, increased yield. nih.gov |

| Monosubstituted Piperazines | Several Hours (reflux) | Significantly shorter times | Comparable yields and purity with increased efficiency. nih.gov |

| 2,5-Piperazinediones | 2 - 4.5 hours | 2 - 8 minutes | Drastically reduced reaction time, often higher yields. researchgate.net |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous-flow synthesis, offers numerous advantages for chemical production, including enhanced safety, better process control, and easier scalability. rsc.org While a specific flow process for this compound is not detailed in the literature, the principles have been extensively applied to related piperazine structures. Uninterrupted, multi-step continuous-flow sequences have been developed for producing complex aryl piperazine drugs. rsc.org These systems often integrate heterogeneously catalyzed reactions, such as reductive aminations using H-Cube® flow reactors with catalysts like Palladium on carbon (Pd/C), and feature in-line purification and separation steps. rsc.org

Furthermore, photoredox catalysis has been successfully transitioned from batch to continuous flow conditions for the C2-functionalization of piperazines. mdpi.com This approach can replace metal catalysts with a single photoredox catalyst, improving the sustainability of the process. mdpi.com The development of flow microwave reactor prototypes also points towards more efficient and scalable manufacturing of piperazine derivatives. nih.gov

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis is a cornerstone of green chemistry, utilizing enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. nih.govacs.org The application of enzymes in synthesizing piperazine derivatives is a growing field, prized for its ability to generate enantiomerically pure compounds. acs.orgbiosynth.com

As mentioned previously (Section 2.2.2), aminopeptidases have been effectively used for the kinetic resolution of racemic piperazine-2-carboxamide. acs.orgbiosynth.com In one study, an aminopeptidase from Aspergillus oryzae was immobilized on a solid support, which allowed for its reuse over more than 10 cycles in batch reactions without significant loss of activity. acs.org Integrating this immobilized enzyme into a continuous flow reactor further increased productivity and enabled stable operation for over 24 hours. acs.org This combination of biocatalysis and flow chemistry represents a powerful, intensified process for producing chiral piperazine precursors. acs.orgbiosynth.com

| Enzyme System | Substrate | Product | Key Findings |

| Aminopeptidase from Aspergillus oryzae (LAP2) | Racemic piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | Excellent stereoselectivity; enzyme can be immobilized and reused; compatible with continuous flow. acs.orgbiosynth.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.netunibo.it Many of the novel synthetic methods discussed align with these principles.

Catalysis: The use of catalytic methods, such as the iridium-catalyzed cycloadditions nih.gov and photoredox catalysis, mdpi.com is inherently greener than stoichiometric reactions, as it reduces waste. Developing purely organic photocatalysts further improves sustainability by avoiding potentially toxic and costly transition metals. mdpi.com

Safer Solvents and Conditions: Biocatalytic transformations are often performed in water, the most environmentally benign solvent. acs.orgbiosynth.com Similarly, efforts are made to use greener solvents in other synthetic approaches. researchgate.net

Atom Economy: Methods like the [3+3]-cycloaddition for C-substituted piperazines are designed to be 100% atom-economical, meaning all atoms from the starting materials are incorporated into the final product. nih.gov

Energy Efficiency: Microwave-assisted synthesis dramatically reduces energy consumption by shortening reaction times from hours to minutes. nih.govnih.gov Flow chemistry can also lead to more energy-efficient processes through better heat transfer and integration of steps. rsc.org

Renewable Feedstocks & Waste Reduction: The use of amino acids as starting materials for some piperazine syntheses leverages renewable feedstocks. organic-chemistry.org Methods that avoid toxic reagents, such as replacing tin-based reagents with silicon-based alternatives (SLAP protocol) in radical cyclizations, contribute to waste reduction and improved safety. mdpi.com

These sustainable strategies, including microwave and flow technologies, biocatalysis, and photoredox catalysis, represent the modern frontier in the synthesis of piperazine-containing compounds. researchgate.net

Derivatization Strategies and Analogue Synthesis

Modification at the Piperazine (B1678402) Nitrogen Atoms (N1 and N4)

The presence of two secondary amines in the piperazine ring allows for a variety of substitution reactions, leading to the synthesis of novel compounds with tailored properties.

The introduction of aromatic and heteroaromatic moieties at the piperazine nitrogens is a common strategy to modulate the electronic and steric properties of the parent compound. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for this purpose, allowing for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.orgnih.gov This reaction has been successfully applied to a variety of amines, including cyclic secondary amines, to produce N-aryl derivatives. wikipedia.org The choice of palladium catalyst and ligands, such as bidentate phosphine (B1218219) ligands like BINAP and DPPF, is crucial for achieving high yields and accommodating a broad range of substrates. wikipedia.org Microwave-assisted protocols have also been developed to accelerate these N-arylation reactions. beilstein-journals.org For instance, the reaction of 4-chloroquinazolines with N-methylanilines under microwave irradiation has been shown to efficiently produce 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org

Table 1: Examples of N-Aryl and N-Heteroaryl Derivatives of Piperazine

| Starting Material 1 | Starting Material 2 | Product | Reaction Type | Reference |

| Aryl Halide/Triflate | Piperazine Derivative | N-Arylpiperazine | Buchwald-Hartwig Amination | wikipedia.orgorganic-chemistry.org |

| 4-Chloroquinazoline | N-Methylaniline | 4-Anilinoquinazoline | N-Arylation | beilstein-journals.org |

| x-(1-Piperazinyl)benzonitrile | 2-Aminoethane-1-thiol hydrochloride | 2-(x-(Piperazin-1-yl)phenyl)-4,5-dihydrothiazole | Cyclization | nih.gov |

Alkylation and acylation reactions provide straightforward methods for introducing a wide array of functional groups at the piperazine nitrogens. Alkylation can be achieved by reacting the piperazine with alkyl halides. researchgate.net For instance, N-benzylpiperazine can be prepared by the direct benzylation of piperazine with benzyl (B1604629) chloride. orgsyn.org Acylation is typically performed using acyl chlorides or anhydrides. A general procedure for the acylation of piperazine derivatives involves stirring the piperazine with an acetic anhydride (B1165640) to yield the corresponding acetylated product. nih.gov These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction.

The synthesis of urea (B33335) and amide derivatives of (1-Benzylpiperazin-2-yl)methanol introduces functionalities that can participate in hydrogen bonding and other intermolecular interactions. Unsymmetrical ureas can be synthesized through the coupling of amides and amines using a hypervalent iodine reagent like PhI(OAc)2, which avoids the need for metal catalysts. nih.gov Another approach involves the reaction of amines with isocyanates to form ureas. nih.gov Amide bond formation can be achieved through the direct coupling of carboxylic acids and amines. irb.hrnih.govambeed.com This can be facilitated by coupling agents or through thermo-mechanochemical methods. irb.hr

Table 2: Synthesis of Urea and Amide Derivatives

| Starting Material 1 | Starting Material 2 | Product | Reaction Type | Reference |

| Amide | Amine | Unsymmetrical Urea | Hypervalent Iodine-Mediated Coupling | nih.gov |

| Amine | Isocyanate | Urea | Addition | nih.gov |

| Carboxylic Acid | Amine | Amide | Direct Amidation | irb.hrnih.govambeed.com |

Functionalization of the Methanol (B129727) Moiety

The primary alcohol of the methanol group is another key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, and oxidation.

Esterification of the hydroxyl group can be accomplished by reacting this compound with a carboxylic acid or its derivative, often in the presence of an acid catalyst or a coupling agent. nih.govyoutube.comresearchgate.net For example, benzyl alcohol can be esterified with propionic acid using a lipase (B570770) catalyst. nih.gov A variety of methods exist for esterification, including the use of dried Dowex H+ cation-exchange resin with or without sodium iodide. nih.gov Etherification can be achieved through reactions such as the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.org

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid. The oxidation to an aldehyde can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. researchgate.netresearchgate.net For example, a polymer-supported palladium catalyst can be used for the aerobic oxidation of benzyl alcohols to aldehydes. researchgate.net Further oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents or by modifying the reaction conditions. organic-chemistry.org For example, substituted toluenes can be oxidized to the corresponding benzoic acids using molecular oxygen in the presence of a catalyst. organic-chemistry.org

Table 3: Functionalization of the Methanol Moiety

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | Carboxylic Acid/Acyl Halide | Ester | Esterification | nih.govyoutube.comresearchgate.net |

| This compound | Alkyl Halide/Sulfate | Ether | Etherification | organic-chemistry.org |

| This compound | Mild Oxidizing Agent | (1-Benzylpiperazin-2-yl)carbaldehyde | Oxidation | researchgate.netresearchgate.net |

| This compound | Strong Oxidizing Agent | 1-Benzylpiperazine-2-carboxylic acid | Oxidation | organic-chemistry.org |

Ring Modifications and Annulations

The synthesis of 1,4-diazepane derivatives often involves the reaction between a diamine and a suitable difunctional electrophile. While direct homologation of a pre-existing piperazine ring like that in this compound is not a common strategy, related approaches to synthesize 1,4-diazepine and benzodiazepine (B76468) derivatives have been developed. These methods often involve the condensation of diamines with carbonyl compounds or the use of ketimine intermediates. nih.gov For instance, an efficient synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives has been achieved through the reaction of ketimine intermediates with aldehydes in the presence of heteropolyacid catalysts. nih.gov Another approach involves the intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form azetidine-fused 1,4-diazepine derivatives, which can then undergo ring-opening to yield functionalized 1,4-benzodiazepines. mdpi.com The synthesis of 1,4-oxazepane (B1358080) and 1,4-diazepane cores from N-propargylamines represents another versatile route. rsc.org

The following table summarizes catalysts used in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives from equimolar reactants.

| Catalyst | Reaction Time (h) | Yield (%) |

| CF₃COOH | 6.5 | 60 |

| H₃PW₁₂O₄₀ | 5.0 | 70 |

| H₃PMo₁₂O₄₀ | 4.0 | 80 |

| H₄PMo₁₁VO₄₀ | 3.0 | 85 |

| H₅PMo₁₀V₂O₄₀ | 2.5 | 90 |

| H₆PMo₉V₃O₄₀ | 2.0 | 95 |

| This data is illustrative of general findings in the synthesis of diazepine (B8756704) derivatives and not specific to the direct homologation of this compound. nih.gov |

Other relevant spiro-annulation reactions include the [4+2] annulation between 2-methyl-3H-indolium salts and α-bromo N-acyl hydrazones to form spiro(indoline-2,3′-hydropyridazine) scaffolds. rsc.orgresearchgate.net Another example is the [4+1+1] annulation of N-aryl amidines with diazo homophthalimides and oxygen to synthesize spiro[benzo[d] nih.govresearchgate.netoxazine-4,4′-isoquinoline]s. acs.orgresearchgate.net These methods highlight the diverse chemical reactions that can be employed to construct complex spirocyclic architectures.

The piperazine ring of this compound can be incorporated into larger, fused heterocyclic systems. This can be achieved by reacting the piperazine nitrogens and the methanol side chain with appropriate reagents to build new rings. For example, 1,4-diazepines fused with other heterocyclic rings like coumarin (B35378) and thiophene (B33073) have been synthesized. scispace.com In one approach, substituted 8-amino-10-methylchromeno[3,4-b]thieno[2,3-e] researchgate.netjocpr.comdiazepin-6(12H)-one hydrochlorides were treated with various N-substituted piperazines to yield the final fused products. scispace.com

The synthesis of these fused systems often involves multi-step procedures, starting with the construction of a more complex scaffold that already contains the piperazine moiety or a precursor that can be cyclized to form it.

Derivatization for Analytical Enhancement and Stability

For analytical purposes, especially in chromatography, it is often necessary to derivatize analytes to improve their detection and separation characteristics. This compound, and piperazine derivatives in general, can be derivatized to enhance their response to common detectors like UV-Vis or fluorescence detectors.

One common strategy is to introduce a chromophore or fluorophore into the molecule. For instance, piperazine can be derivatized with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at low levels using HPLC-UV instrumentation. researchgate.netjocpr.com This method has been validated for linearity, precision, and accuracy. researchgate.net Another approach involves derivatization with benzoyl chloride, which has been used for the targeted metabolomics of neurochemicals, including those with amine functionalities. nih.gov

Derivatization can also improve the volatility and thermal stability of the analyte for gas chromatography (GC) analysis. The choice of derivatizing agent depends on the functional groups present in the analyte and the desired detection method. For example, various derivatization reagents are available for primary and secondary amines, which can be adapted for piperazine derivatives. sci-hub.se

The following table presents a summary of validation parameters for an HPLC method developed for the determination of piperazine after derivatization with NBD-Cl. jocpr.com

| Parameter | Result |

| Limit of Detection (LOD) | 30 ppm |

| Limit of Quantification (LOQ) | 90 ppm |

| Precision (%RSD) | 1.13% |

| Recovery | 104.87-108.06% |

| This data is from a study on piperazine, but the principles of derivatization and validation are applicable to its derivatives. jocpr.com |

Furthermore, the choice of chromatographic conditions, such as the stationary phase and mobile phase composition, is crucial for achieving good separation of piperazine derivatives. researchgate.netnih.gov For instance, a Chiralpak IC column with a mobile phase of acetonitrile, methanol, and diethylamine (B46881) has been shown to provide good resolution for piperazine. jocpr.com In GC, a DB-17 stationary phase has been found to work well for the separation of substituted piperazines.

Formation of Stable Salts for Characterization and Storage

The conversion of the free base form of this compound into a salt is a critical step in its purification, characterization, and formulation development. Salt formation can significantly enhance the compound's physicochemical properties, including crystallinity, aqueous solubility, and stability, which facilitates easier handling, storage, and analysis. The basic nitrogen atoms in the piperazine ring are amenable to protonation by various organic and inorganic acids, leading to the formation of stable, crystalline salts.

The general procedure for preparing piperazine salts involves dissolving the free base in a suitable organic solvent, followed by the stoichiometric addition of an acid. For instance, piperazine derivatives can be converted to their hydrochloride salts by treatment with a solution of hydrogen chloride in an alcohol, such as ethanol (B145695) or methanol. orgsyn.orgmuni.cz This process typically induces the precipitation of the salt, which can then be isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. The resulting crystalline solid is often characterized by a sharp melting point, which serves as an indicator of purity.

While specific experimental data for various salts of this compound are not extensively reported in publicly accessible literature, the properties of its hydrochloride salt are known.

Table 1: Properties of this compound Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1588441-10-4 | ambeed.com |

| Molecular Formula | C₁₂H₁₉ClN₂O | |

| Molecular Weight | 242.75 g/mol | |

| Physical Form | Solid | N/A |

| Storage Conditions | 2–8°C | |

The characterization of newly formed salts is essential to confirm their identity, purity, and structure. A variety of analytical techniques are employed for this purpose. The selection of a suitable acid for salt formation is guided by the pKa difference between the parent compound and the acid, which influences the stability and properties of the resulting salt. nih.gov Techniques such as single-crystal X-ray diffraction provide definitive structural information, including bond lengths and angles, confirming the ionic interaction between the protonated piperazine and the acid's conjugate base. rsc.org

Table 2: Common Analytical Techniques for Salt Characterization

| Analytical Technique | Purpose | Typical Findings | Source(s) |

|---|---|---|---|

| Melting Point Analysis | Determines purity and identity of the crystalline solid. | A sharp and defined melting point range indicates high purity. | orgsyn.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and salt formation. | Chemical shift changes in protons near the nitrogen atoms of the piperazine ring upon protonation. | muni.cz |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and confirms proton transfer. | Changes in the vibrational frequencies of N-H and O-H bonds. | rsc.org |

| Powder X-ray Diffraction (PXRD) | Analyzes the crystalline nature of the solid salt. | A unique diffraction pattern serves as a fingerprint for a specific crystalline form. | rsc.org |

| Differential Scanning Calorimetry (DSC) | Measures thermal properties, including melting point and phase transitions. | Provides data on the thermal stability of the salt form. | rsc.org |

The formation of stable salts is a foundational strategy in the development of piperazine-based compounds, ensuring that the substance is suitable for further investigation and application.

Pharmacological and Biological Evaluation of 1 Benzylpiperazin 2 Yl Methanol Derivatives

Receptor Binding and Ligand Affinity Studies

Derivatives of the (1-Benzylpiperazin-2-yl)methanol scaffold have been a subject of significant research due to their ability to bind to various receptors, most notably the sigma (σ) receptors. These binding studies are crucial for understanding the potential therapeutic applications of these compounds.

Sigma Receptor Ligands (σ1 and σ2)

This compound derivatives have been identified as potent ligands for both σ1 and σ2 receptor subtypes. The affinity of these compounds is typically determined through radioligand binding assays, using agents like ³H-pentazocine for σ1 receptors and [³H]-ditolylguanidine (DTG) for σ2 receptors. nih.govnih.gov

The specific chemical structure of these derivatives significantly influences their binding affinity for the σ1 receptor. Research has elucidated several key structural features that enhance this affinity:

N-Substituents: The groups attached to the nitrogen atoms of the piperazine (B1678402) ring are critical. The presence of an additional phenyl residue on the N-4 substituent has been shown to be favorable for high σ1-receptor affinity. nih.govresearchgate.net Specifically, a p-methoxybenzyl group at the N-4 position can result in high-affinity binding, with one such derivative showing a Ki value of 12.4 nM. nih.govresearchgate.net

Ring Homologation: Expanding the piperazine ring to a 1,4-diazepane ring has been shown to markedly improve σ1 receptor affinity. A 1,4-dibenzyl derivative of the diazepane ring demonstrated a high affinity with a Ki value of 7.4 nM. researchgate.net

Hydrophobic Moieties: In a related series of benzylpiperazine derivatives, the combination of hydrophobic groups, such as cyclohexyl or phenyl, linked by a three-carbon chain to a 4-methoxybenzylpiperazinyl moiety was found to be an excellent strategy for achieving optimal σ1 receptor binding. nih.govacs.org One such compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed an exceptionally high affinity with a Ki value of 1.6 nM. nih.govacs.org

Side Chain: The length of the alkanol side chain also plays a role. While a methanol (B129727) side chain provides excellent σ1 affinity, extending it to an ethanol (B145695) side chain can slightly reduce affinity but improve selectivity. researchgate.net

| Compound/Derivative | Modification | σ1 Affinity (Ki, nM) |

| This compound Derivative | p-methoxybenzyl at N-4 | 12.4 nih.govresearchgate.net |

| 1,4-Dibenzyl-1,4-diazepane Derivative | Ring homologation from piperazine | 7.4 researchgate.net |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Hydrophobic cyclohexyl group and 3-carbon linker | 1.6 nih.govacs.org |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Unsubstituted related compound | 3.9 nih.gov |

Selectivity, the ability of a compound to bind preferentially to one receptor subtype over another, is a critical factor in drug development. For this compound derivatives, significant selectivity for the σ1 receptor over the σ2 receptor has been achieved.

The derivative with a p-methoxybenzyl substituent at the N-4 position not only shows high σ1 affinity but is also selective against σ2, NMDA, κ-opioid, and μ-opioid receptors. nih.govresearchgate.net

Homologation to a 1,4-diazepane structure in the 1,4-dibenzyl derivative led to a 53-fold greater selectivity for the σ1 receptor compared to the σ2 receptor. researchgate.net

In a series of related benzylpiperazine compounds, high selectivity ratios (Ki σ2/Ki σ1) were observed. The highly potent ligand 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a remarkable selectivity ratio of 886. nih.govacs.org

In a different but related series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, a 2-fluoro-substituted derivative exhibited high selectivity, with a Ki of 3.56 nM for σ1 receptors versus 667 nM for σ2 receptors. nih.gov

| Compound/Derivative | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

| 1,4-Dibenzyl-1,4-diazepane Derivative | 7.4 researchgate.net | ~392 researchgate.net | 53 researchgate.net |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 nih.govacs.org | 1417.6 nih.govacs.org | 886 nih.govacs.org |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.9 nih.gov | 240 nih.gov | ~61.5 nih.gov |

| 2-Fluoro-substituted N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.56 nih.gov | 667 nih.gov | ~187 nih.gov |

Interaction with Neurotransmitter Systems

Benzylpiperazine and its analogues can potentiate neurotransmission in dopamine (B1211576), serotonin (B10506), and noradrenaline pathways. researchgate.net This potentiation is a key characteristic of stimulant compounds. researchgate.net

Dopamine: 1-Benzylpiperazine (B3395278) (BZP), the parent compound of this class, has its most significant effect on dopamine, acting as a moderately potent stimulant that enhances its release. researchgate.net

Serotonin: Other derivatives, such as 1,3-trifluoromethylphenylpiperazine (TFMPP), act more directly as serotonin agonists. researchgate.net

General Monoamine Modulation: The class of drugs known as triple reuptake inhibitors (TRIs) or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) work by increasing the extracellular levels of all three of these key neurotransmitters. wikipedia.org Dopaminergic neurotransmission is known to regulate the activity of serotonin and norepinephrine (B1679862) neurons, highlighting the interconnectedness of these pathways. wikipedia.org

A primary mechanism by which these compounds affect neurotransmitter pathways is through the inhibition of their reuptake transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.org

Dual Reuptake Inhibition: A series of N-(1,2-diphenylethyl)piperazines has been developed specifically as dual inhibitors of serotonin and noradrenaline reuptake.

Triple Reuptake Inhibition: In a study of related 4-benzylpiperidine (B145979) carboxamides, researchers found that the length of the carbon linker was critical for modulating activity. nih.gov Compounds with a two-carbon linker were significantly more potent as dopamine reuptake inhibitors than those with a three-carbon linker. nih.gov This structural modification could effectively convert a serotonin-norepinephrine reuptake inhibitor (SNRI) into a triple reuptake inhibitor (TRI). nih.gov These findings suggest that specific structural designs within the broader benzylpiperazine and benzylpiperidine classes can be tailored to achieve desired profiles of monoamine reuptake inhibition.

Other Relevant Biological Targets

Derivatives of this compound have been investigated for their interactions with various biological targets beyond their primary mechanisms of action. This exploration into secondary targets is crucial for understanding the broader pharmacological profile of these compounds, including potential polypharmacological effects and off-target activities.

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). This action increases the amount of acetylcholine available to signal between nerve cells. These inhibitors are significant in the therapeutic management of Alzheimer's disease, a neurodegenerative condition characterized by a decline in cognitive function. nih.govnih.gov

In the quest for new treatments for Alzheimer's disease, researchers have synthesized and evaluated derivatives of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net One study highlighted a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as potential acetylcholinesterase inhibitors. nih.gov Among the synthesized compounds, one derivative with a chlorine atom at the ortho position of the phenyl ring demonstrated the highest potency. nih.gov The inhibitory activity of these compounds was assessed using the Ellman method. nih.gov

Another study focused on developing dual-target inhibitors that act on both acetylcholinesterase and the serotonin transporter. nih.gov This approach aims to address both the cognitive and neuropsychiatric symptoms of Alzheimer's disease. nih.gov The research showed that certain functionalized piperidine (B6355638) compounds exhibited moderate inhibitory activity against AChE, with one compound in particular also showing moderate inhibition of BuChE. nih.gov

Table 1: Cholinesterase Inhibition by Benzylpiperazine Derivatives

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4a) | AChE | 0.91 ± 0.045 | Most potent in the series. nih.gov |

| Donepezil (Reference) | AChE | 0.14 ± 0.03 | Standard AChE inhibitor. nih.gov |

| Compound 19 (a 1-benzylpiperidine derivative) | AChE | Moderate Inhibition | Also showed moderate BuChE inhibition. nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AChE: Acetylcholinesterase. BuChE: Butyrylcholinesterase. SERT: Serotonin Transporter.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including drugs and toxins. fda.gov Inhibition or induction of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. fda.gov

The metabolism of benzylpiperazine (BZP) and its derivatives involves several CYP isoenzymes, primarily CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net Studies have shown that BZP and trifluoromethylphenylpiperazine (TFMPP) can inhibit each other's metabolism. researchgate.net Furthermore, various piperazine analogues have demonstrated significant inhibitory activity against a range of CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, with each analogue displaying a unique inhibitory profile. researchgate.netresearchgate.net

The potential for drug-drug interactions is a critical consideration, as BZP and its derivatives may alter the metabolism of other drugs that are substrates for these CYP enzymes. researchgate.net For instance, the metabolism of nefazodone, an antidepressant, is primarily mediated by CYP3A4, while its metabolite, meta-chlorophenylpiperazine (mCPP), is cleared by CYP2D6. nih.gov Nefazodone and some of its metabolites are potent inhibitors of CYP3A4. nih.gov

The presence of organic solvents can also influence the activity of CYP enzymes in in vitro studies, which is an important methodological consideration when evaluating these interactions. nih.gov

Table 2: Inhibitory Effects of Piperazine Derivatives on Cytochrome P450 Isoenzymes

| Piperazine Derivative | Inhibited CYP Isoenzymes |

|---|---|

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 researchgate.netresearchgate.net |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 researchgate.netresearchgate.net |

| Fluorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 researchgate.net |

| Methoxyphenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 researchgate.net |

| Chlorophenylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 researchgate.net |

| Methylbenzylpiperazine | CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 researchgate.net |

Soluble epoxide hydrolase (sEH) is an enzyme that plays a role in the metabolism of epoxy-fatty acids, which are signaling molecules involved in inflammation and pain. nih.govmdpi.com Inhibition of sEH is being explored as a therapeutic strategy for a variety of conditions, including inflammatory diseases and pain. nih.govmdpi.com

In the search for novel sEH inhibitors, researchers have designed and synthesized piperazine urea (B33335) derivatives. nih.govresearchgate.net A study identified two compounds with 1,3,4-oxadiazol-5-one and -thione structures that showed selective and potent inhibition of sEH in the nanomolar range. nih.gov These findings suggest that incorporating these specific chemical groups onto the benzyl (B1604629) end of the piperazine structure could be a promising approach for developing new sEH inhibitors. nih.gov

The development of sEH inhibitors is an active area of research, with the goal of finding compounds with improved potency and drug-like properties. nih.gov

Table 3: Soluble Epoxide Hydrolase Inhibition by Piperazine Urea Derivatives

| Compound | sEH IC50 (nM) | Notes |

|---|---|---|

| Compound 19 (1,3,4-oxadiazol-5-one congener) | 42 | Selective sEH inhibitor. nih.gov |

IC50: The half maximal inhibitory concentration. sEH: Soluble epoxide hydrolase.

Cellular and Molecular Pharmacology

The study of the cellular and molecular pharmacology of this compound derivatives is essential to understand how these compounds interact with their biological targets at a fundamental level. This includes the use of in vitro assays to confirm target engagement and experiments to elucidate their precise mechanism of action.

A variety of in vitro assays are employed to evaluate the interaction of this compound derivatives with their intended biological targets. These assays provide quantitative data on the potency and selectivity of the compounds.

For cholinesterase inhibition, a spectrophotometric method developed by Ellman is commonly used to determine the IC50 values of the compounds against both AChE and BuChE. nih.govnih.gov Radioligand binding assays are utilized to assess the affinity of these derivatives for targets such as the serotonin transporter. nih.gov

In the context of cytochrome P450 interactions, in vitro studies with human liver microsomes are conducted to assess the inhibitory effects of these compounds on various CYP isoenzymes. researchgate.net These assays often use probe substrates that are specifically metabolized by individual CYP enzymes. researchgate.net

The inhibitory activity of derivatives against soluble epoxide hydrolase is also determined using in vitro assays that measure the enzymatic activity of sEH in the presence of the test compounds. nih.gov

Furthermore, for compounds with potential anticancer activity, in vitro antiproliferative assays are performed on various cancer cell lines to determine their IC50 values. nih.gov

Elucidating the mechanism of action of this compound derivatives involves a combination of experimental approaches to understand how they exert their pharmacological effects.

For derivatives targeting the central nervous system, the mechanism often involves the modulation of neurotransmitter systems. For example, benzylpiperazine (BZP) and its analogues can increase the synaptic levels of dopamine, serotonin, and noradrenaline. researchgate.netresearchgate.net BZP primarily affects dopamine and noradrenaline release, while derivatives like TFMPP act more directly as serotonin agonists. researchgate.net

In the context of cancer therapeutics, some derivatives have been shown to induce cell cycle arrest and apoptosis. nih.gov For instance, one potent antitumor compound was found to arrest the cell cycle at the G2/M phase and trigger apoptosis in cancer cells. nih.gov Its mechanism was further investigated using indirect immunofluorescence staining, which revealed an anti-tubulin property. nih.gov

For compounds designed as reversible inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), specific assays are conducted to confirm this mode of action. unisi.it These can include testing the influence of reducing agents on inhibitory activity and performing pre-incubation and dilution assays. unisi.it The interaction of these compounds with their target can be further explored through molecular modeling studies to predict their binding mode within the active site of the enzyme. unisi.it

The hydroxymethyl group on the this compound scaffold allows for a wide range of chemical modifications, which can be used to fine-tune the compound's activity and elucidate its structure-activity relationship.

Mechanism of Action Elucidation

In Vivo Pharmacological Assessment

A series of new benzylpiperazine derivatives have been developed and evaluated for their potential to treat pain. These compounds were designed as selective ligands for the σ1 receptor, which is known to modulate nociceptive signaling. One particular derivative, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), demonstrated high affinity and selectivity for the σ1 receptor.

In vivo studies using a mouse formalin assay of inflammatory pain, compound 15 produced a significant and dose-dependent antinociceptive effect. Furthermore, in a model of neuropathic pain (chronic nerve constriction injury), this compound also showed significant anti-allodynic effects, reducing the hypersensitivity to mechanical stimuli. Importantly, these effects were achieved without producing sedation or impairing locomotor responses, as demonstrated in a rotarod assay. These findings support the further development of benzylpiperazine-based σ1 receptor antagonists as potential therapeutics for chronic pain.

Table 3: Antinociceptive and Anti-Allodynic Effects of a Benzylpiperazine Derivative

| Compound | Disease Model | Effect | Key Finding | Reference |

|---|---|---|---|---|

| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | Mouse formalin assay (inflammatory pain) | Antinociceptive | Dose-dependent reduction in pain response | |

| Compound 15 | Chronic nerve constriction injury (neuropathic pain) | Anti-allodynic | Reduced mechanical allodynia | |

| Compound 15 | Rotarod assay | No sedation or locomotor impairment | No significant effects on motor coordination |

The piperazine ring is a structural feature found in a number of compounds with antimalarial activity. Research into novel antimalarial agents has explored various derivatives of piperazine. One study focused on the synthesis of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives. Several of these compounds displayed a higher selectivity index against Plasmodium falciparum than the standard drug chloroquine, and one derivative was able to cure mice infected with Plasmodium berghei.

Benzimidazole (B57391) derivatives have also been a focus of antimalarial drug discovery. nih.gov Structure-activity relationship studies have shown that certain benzimidazole analogues possess submicromolar activity against both the asexual blood and sexual stages of the malaria parasite. nih.gov While direct studies on the antimalarial activity of this compound derivatives are not extensively documented in the reviewed literature, the established activity of other piperazine-containing compounds suggests that this chemical scaffold holds promise for the development of new antimalarial therapies.

Evaluation in Disease Models

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR provides a roadmap for designing more potent and selective ligands for specific biological targets, such as sigma receptors.

The biological activity of benzylpiperazine derivatives is highly dependent on their structural features. The piperazine or, in some cases, a bioisosteric piperidine ring, is a critical structural element for activity at targets like sigma and histamine (B1213489) H3 receptors. nih.govacs.org

Key SAR findings for benzylpiperazine and related derivatives include:

The Basic Amine: The protonatable nitrogen atom within the piperazine ring is a crucial pharmacophoric element. nih.gov It often forms a key ionic interaction with acidic residues, such as Glutamic acid (Glu172) in the sigma-1 (σ1) receptor binding site. proquest.com The basicity of this amine can influence affinity and selectivity; lower basicity has been associated with moderate σ1 affinity but significant selectivity over the σ2 subtype. nih.gov

The N-Benzyl Group: This lipophilic group is a primary hydrophobic feature that occupies a key pocket in the receptor. Its presence is often essential for high affinity. For instance, in YC-1, a related indazole derivative, converting the 1-benzyl group to a hydrogen atom significantly diminishes its antiplatelet activity, highlighting the need for an aromatic ring at this position. rsc.org

Substitutions on the Aromatic Rings: Modifications to the benzyl ring or other aromatic moieties can fine-tune the ligand's affinity and selectivity. For example, introducing a para-substituent on the secondary hydrophobic domain has been shown to improve both affinity and selectivity for the σ1 receptor. nih.gov Conversely, adding a 4-hydroxylphenyl-moiety can be detrimental to affinity for both σ1 and σ2 receptors. nih.gov

The Linker Chain: The nature and length of the chain connecting the core piperazine to other parts of the molecule can impact activity. Exploration of this linker is an area of active research to optimize ligand properties. nih.gov

Table 3: SAR Summary for Benzylpiperazine Derivatives at Sigma Receptors

| Structural Moiety | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Piperazine/Piperidine Core | Replacement of piperazine with piperidine | Can alter affinity and selectivity profile (e.g., increased σ1 affinity) | nih.govacs.org |

| Basic Nitrogen | Decreased basicity | Moderate σ1 affinity, increased selectivity over σ2 | nih.gov |

| N-Benzyl Group | Removal | Significant loss of activity | rsc.org |

| Aromatic Ring (Secondary Hydrophobic) | Para-substitution | Improved σ1 affinity and selectivity | nih.gov |

| Aromatic Ring (Secondary Hydrophobic) | 4-hydroxylphenyl substitution | Decreased σ1 and σ2 affinity | nih.gov |

Pharmacophore models distill the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific receptor. For ligands targeting the sigma-1 (σ1) receptor, a well-established, ligand-based pharmacophore model was proposed by Glennon. frontiersin.org This model consists of three key features:

A central positive ionizable group, typically a basic amine like the one in the piperazine ring.

A primary hydrophobic region.

A secondary, more distant hydrophobic region. nih.govfrontiersin.org

Derivatives of this compound fit this model well. The protonated piperazine nitrogen serves as the positive ionizable group, while the benzyl group and another part of the molecule act as the two hydrophobic domains. nih.gov More recent pharmacophore models have been developed based on the crystal structure of the σ1 receptor, providing a more accurate and receptor-based guide for ligand design. frontiersin.org These newer models confirm the importance of a central basic amine and two flanking hydrophobic pockets, providing a structural basis for the observed SAR. nih.gov

Rational drug design leverages SAR and pharmacophore models to systematically modify a lead compound, aiming to enhance its potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov For this compound derivatives, the goal is often to create ligands that bind with high affinity and selectivity to a single target, such as the σ1 receptor, to minimize off-target effects. nih.govunict.itdntb.gov.ua

The design process involves several strategies:

Scaffold Hopping: Replacing the piperazine core with other cyclic amines, like piperidine, to explore different geometric arrangements and interactions within the receptor binding site. proquest.com

Fragment-Based Design: Using structural information to guide the addition or modification of chemical fragments to improve binding affinity and solubility. acs.org

Structure-Based Optimization: Utilizing computational docking and molecular modeling with the crystal structure of the target receptor to predict how modifications will affect the binding pose and affinity. nih.gov This allows for the design of new derivatives with improved contacts in the hydrophobic pockets or enhanced polar interactions with key residues like Glu172. nih.gov

Through these iterative cycles of design, synthesis, and biological testing, researchers have successfully developed numerous piperidine and piperazine-based ligands with high potency and selectivity for sigma receptors, demonstrating the power of rational design in medicinal chemistry. nih.govunict.itdntb.gov.ua

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about binding modes and affinities.

For derivatives of (1-Benzylpiperazin-2-yl)methanol, computational studies have been crucial in elucidating their interactions with various central nervous system receptors. Research on chiral, nonracemic (piperazin-2-yl)methanol derivatives has demonstrated a strong correlation between experimentally determined affinity for the σ1 receptor and results from molecular dynamics simulations based on a 3D homology model. researchgate.net This synergy between computational and experimental work validates the predictive power of the models used.

A notable finding is that for this class of compounds, an additional phenyl residue in the N-4 substituent is favorable for high σ1-receptor affinity. researchgate.netnih.gov For instance, the p-methoxybenzyl substituted piperazine (B1678402) derivative of (piperazin-2-yl)methanol displays a high affinity for the σ1 receptor with a Kᵢ value of 12.4 nM. researchgate.netnih.gov Molecular docking simulations with tools like AutoDock Vina have been used to identify potential binding interactions and affinities. For example, a related compound, (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol, was predicted to have a binding energy (ΔG) of –9.2 kcal/mol with histamine (B1213489) H3 receptors, suggesting potential cross-reactivity.

Further studies on benzylpiperazine derivatives have explored their binding to other receptors. Molecular docking has shown that 1-benzhydryl-piperazine (BHP) has a superior binding affinity and stability for dopamine (B1211576) and serotonin (B10506) receptors compared to 1-benzylpiperazine (B3395278) (BZP). researchgate.net These computational predictions indicate potent psychoactive effects and help in understanding the structure-activity relationships within this chemical family. researchgate.net

| Compound/Derivative | Target Receptor | Binding Affinity (Kᵢ) | Predicted Binding Energy (ΔG) | Reference |

|---|---|---|---|---|

| p-Methoxybenzyl substituted (piperazin-2-yl)methanol | σ1 Receptor | 12.4 nM | N/A | researchgate.netnih.gov |

| (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol | Histamine H3 Receptor | N/A | -9.2 kcal/mol | |

| Lead Compound 8 (a benzylpiperazine derivative) | σ1 Receptor | Kᵢ σ₂/Kᵢ σ₁ = 432 (selectivity) | N/A | acs.org |

| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | σ1 Receptor | 1.6 nM (Kᵢ σ₂/Kᵢ σ₁ = 886 selectivity) | N/A | acs.org |

The stability of a ligand-receptor complex is governed by a combination of interactions, including hydrophobic contacts, electrostatic forces, and hydrogen bonds. Computational analysis allows for the detailed examination of these forces. For related quinoline (B57606) derivatives, analysis of the active sites of target proteins showed that complex formation is facilitated by both hydrogen bonds and hydrophobic (van der Waals) intermolecular interactions. nih.gov

The nature of these interactions can be quantified. For instance, in some molecular crystals, the dispersion (hydrophobic) component of interaction energy can be significantly stronger than the electrostatic and polarization components. nih.gov Molecular electrostatic potential (MEP) studies provide qualitative information about the charge distribution in a molecule, helping to predict how it will interact with a receptor. researchgate.net These studies are essential for understanding why certain substituents on the this compound scaffold lead to higher affinity. For example, the introduction of a para-substituent at a secondary hydrophobic domain has been shown to improve affinity and selectivity at the σ1 receptor, a finding supported by structure-affinity relationship (SAfiR) studies. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

Machine learning and statistical methods are increasingly used to develop robust predictive models for the biological activity of druglike molecules. nih.gov These models are trained on datasets of compounds with known activities. nih.govnih.gov For classes of compounds like aromatase inhibitors, machine learning models such as random forest regression have shown high predictive accuracy (R² values of 0.84). nih.gov Such frameworks can be applied to derivatives of this compound to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. nih.gov By inputting molecular descriptors of novel this compound analogs into a trained QSAR model, their potential activity against targets like the σ1 receptor could be predicted efficiently. nih.govnih.gov

The success of a QSAR model depends on the selection of appropriate molecular descriptors—numerical values that encode information about the chemical structure of a molecule. nih.gov These descriptors can represent steric, electronic, hydrophobic, and topological properties. For complex heterocyclic compounds, descriptors can be calculated to represent features like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and charge transfer capabilities. researchgate.net Identifying which descriptors are most correlated with biological activity is a key outcome of QSAR studies. nih.gov For benzylpiperazine-based compounds, key descriptors would likely relate to the nature of the substituents on both the benzyl (B1604629) and piperazine rings, as these have been shown to significantly influence receptor affinity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis and molecular dynamics (MD) simulations are used to study these dynamic behaviors over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular movements and interactions.

For derivatives of this compound, MD simulations have been used to validate binding modes suggested by docking studies. researchgate.net A 100-nanosecond MD simulation of the related (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol revealed stable binding to dopamine D2 receptors, confirming the stability of the computationally predicted pose. Similarly, MD simulations of lysine (B10760008) dendrigrafts in methanol-water mixtures have been used to study how the solvent environment affects the molecule's size and shape, showing that the dendrigrafts retain a spherical shape across different methanol (B129727) fractions. mdpi.com Such simulations for this compound could reveal how it behaves in a physiological environment, how it approaches its target receptor, and the conformational changes that occur upon binding, offering a more complete picture of its mechanism of action.

Exploration of Preferred Conformations

The three-dimensional shape or conformation of a molecule is a crucial determinant of its biological activity. For cyclic structures such as the piperazine ring in this compound, understanding the preferred conformations is key to predicting how it will interact with a biological target.

Computational studies on 2-substituted piperazines have revealed a general preference for the substituent to be in an axial position. nih.gov This orientation is often stabilized by specific intramolecular interactions. For instance, in ether-linked 2-substituted piperazines, the axial conformation can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov This axial preference can place key functional groups, such as the basic and pyridyl nitrogens in some analogs, in a specific spatial arrangement that mimics the binding mode of other known active compounds like nicotine. nih.gov Molecular modeling confirms that this orientation can facilitate binding to receptors, such as the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

The conformational analysis of (piperazin-2-yl)methanol derivatives is often investigated as part of their synthesis and characterization for specific biological targets, like sigma receptors. researchgate.netnih.gov These studies implicitly consider the conformational landscape of the molecule to rationalize its binding affinity and selectivity.

Ligand Flexibility and Receptor Adaptability

The interaction between a ligand and its receptor is not a static "lock-and-key" event but a dynamic process involving mutual adaptation, often referred to as "induced fit." Both the ligand, such as this compound, and the protein's binding site can change their conformations to achieve the most stable binding complex. duke.edu

Molecular Dynamics (MD) simulations are powerful computational tools used to study these dynamic processes. nih.gov By simulating the physical movements of atoms and molecules over time, MD can provide atomic-level insights into how a ligand and receptor adapt to one another. nih.govnih.gov For benzylpiperazine derivatives, MD simulations have been used to understand their binding modes with target proteins like Mcl-1, helping to interpret their binding affinity and selectivity. nih.gov Similarly, MD simulations of a phenyl-substituted piperazine scaffold helped to confirm its superior performance in binding to the GluN2A receptor. acs.org

Ignoring receptor flexibility can lead to incorrect predictions in drug design. Docking a potent inhibitor into a rigid, non-native receptor structure may fail to identify it as a "hit." duke.edu However, by allowing for side-chain flexibility in the receptor model, the correct binding mode can often be recovered as the binding site rearranges to accommodate the ligand. duke.edu This highlights the importance of considering the conformational space of both the ligand and the receptor in computational drug design. osu.edu

De Novo Drug Design Approaches

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often guided by computational methods. For scaffolds like benzylpiperazine, these approaches can build upon the known favorable characteristics of the core structure.

Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly but efficiently to a biological target. nih.gov These fragments serve as starting points for building more potent and selective lead compounds through a process of growing, linking, or merging. nih.gov